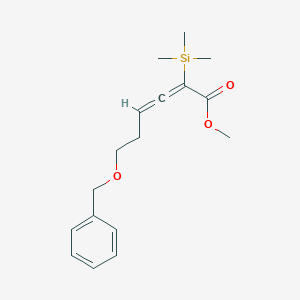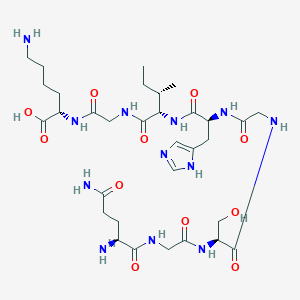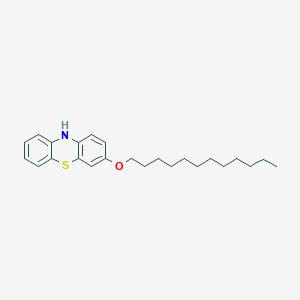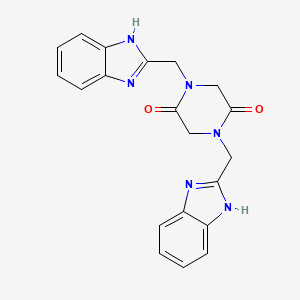
1-Pentanol, 5,5-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanol, 5,5-diiodo- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two iodine atoms attached to the fifth carbon of the pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentanol, 5,5-diiodo- can be synthesized through the iodination of 1-pentanol. The process typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the fifth carbon position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Pentanol, 5,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atoms can be reduced to form 1-pentanol.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Formation of pentanal or pentanoic acid.
Reduction: Formation of 1-pentanol.
Substitution: Formation of 1-pentanol derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving iodine metabolism.
Medicine: Explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Mechanism of Action
The mechanism of action of 1-pentanol, 5,5-diiodo- involves its interaction with molecular targets through its hydroxyl and iodine groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atoms can engage in halogen bonding and substitution reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Pentanol: Lacks the iodine atoms, making it less reactive in halogen-specific reactions.
5-Iodo-1-pentanol: Contains only one iodine atom, resulting in different reactivity and applications.
1,5-Pentanediol: Contains two hydroxyl groups instead of iodine atoms, leading to different chemical properties and uses.
Properties
CAS No. |
823180-24-1 |
|---|---|
Molecular Formula |
C5H10I2O |
Molecular Weight |
339.94 g/mol |
IUPAC Name |
5,5-diiodopentan-1-ol |
InChI |
InChI=1S/C5H10I2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2 |
InChI Key |
HOCMFXNMNNPGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)




![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)


![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
